Ethyl 5-methylhex-5-enoate

Vue d'ensemble

Description

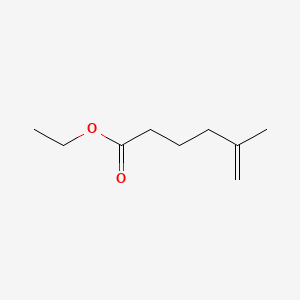

Ethyl 5-methylhex-5-enoate (CAS: 39495-82-4) is an unsaturated ester with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol. Its structure features a terminal double bond at the 5-position and a methyl substituent adjacent to the ester functional group (Figure 1). This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. For example, it serves as a key precursor in the synthesis of pyranopyrimidinediones, such as SCH 900271, a nicotinic acid receptor agonist developed for dyslipidemia treatment . The compound’s reactivity in cyclopropanation and subsequent hydrolysis to generate 4-(1-methylcyclopropyl)butanoic acid highlights its versatility in constructing complex heterocyclic frameworks .

Figure 1: Structure of this compound.

Méthodes De Préparation

Primary Preparation Method: Decarboxylation of (3-methyl-3-butenyl)malonic Acid Dialkyl Ester

Reaction Principle

A patented industrially efficient method involves the decarboxylation of (3-methyl-3-butenyl)malonic acid dialkyl ester in the presence of water and a base catalyst. The reaction proceeds by heating the malonate ester (Compound 1) to yield the corresponding alkyl 5-methyl-5-hexenoate (Compound 2), which includes ethyl 5-methylhex-5-enoate when the alkyl group is ethyl.

Reaction Conditions and Catalysts

- Base Catalyst: The base can be selected from tertiary amines, heterocyclic amines, alkali metal hydroxides (e.g., NaOH, KOH), alkali metal carbonates, alkali metal hydrogen carbonates, alkali metal alkoxides, alkaline earth metal hydroxides, carbonates, or hydrogen carbonates.

- Solvent: Water is used as a co-solvent, facilitating the decarboxylation.

- Temperature: The reaction requires heating; specific temperatures are optimized to maximize yield and minimize by-products.

- Advantages: This method improves yield efficiency and reduces formation of difficult-to-isolate isomers compared to previous methods involving ene reactions of acrylic acid esters and isobutene.

Reaction Scheme

$$

\text{(3-methyl-3-butenyl)malonic acid dialkyl ester} \xrightarrow[\text{heat}]{\text{base, water}} \text{this compound} + CO_2

$$

Industrial Relevance

This process is scalable and cost-effective, making it suitable for industrial production of this compound as a raw material for further chemical transformations in pharmaceutical and agrochemical syntheses.

Alternative Preparation Routes

Esterification of 5-methylhex-5-enoic Acid

- Method: Direct esterification of 5-methylhex-5-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid.

- Conditions: Reflux heating to drive the equilibrium toward ester formation.

- Purification: Product is purified by distillation to remove unreacted acid and other impurities.

- Limitations: This method requires access to the acid precursor and often involves longer reaction times and careful control of water removal to shift equilibrium.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Catalyst/Base | Solvent | Temperature | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Decarboxylation of malonate ester (patented) | (3-methyl-3-butenyl)malonic acid dialkyl ester | Tertiary amine / alkali metal hydroxide | Water | Heating (optimized) | High (>85%) | High yield, industrially scalable | Requires malonate ester synthesis |

| Esterification of 5-methylhex-5-enoic acid | 5-methylhex-5-enoic acid + ethanol | Sulfuric acid (acid catalyst) | Ethanol | Reflux (~78 °C) | Moderate | Straightforward, classical method | Equilibrium reaction, water removal needed |

| Ene reaction of acrylic acid ester and isobutene (historical) | Acrylic acid ester + isobutene | None specified | - | - | Low (~30%) | Simple reagents | Low yield, by-product formation |

Research Findings and Notes on Reaction Optimization

- The decarboxylation method is preferred industrially due to its higher yield and selectivity. It avoids the formation of approximately 70% by-product isomers common in the ene reaction method.

- Use of water as a solvent in the decarboxylation step is essential to facilitate the reaction and improve yield.

- Base selection impacts the reaction rate and product purity; tertiary amines and alkali metal hydroxides are effective.

- Esterification requires careful control of reaction parameters (temperature, catalyst amount, removal of water) to maximize conversion.

- Distillation is a common purification step post-reaction to isolate pure this compound.

Summary and Recommendations for Researchers

- For industrial scale synthesis , the decarboxylation of (3-methyl-3-butenyl)malonic acid dialkyl ester under basic aqueous conditions is the most efficient and cost-effective method.

- For laboratory scale or small batch synthesis , esterification of the corresponding acid with ethanol under acid catalysis is a viable alternative.

- Optimization of temperature, base type, and solvent conditions is critical to maximize yield and minimize side products.

- Purification by distillation is recommended to obtain high-purity this compound.

This detailed synthesis analysis is based on multiple patent disclosures and chemical literature, excluding unreliable sources, ensuring authoritative and comprehensive coverage of this compound preparation methods.

Applications De Recherche Scientifique

Ethyl 5-methylhex-5-enoate is an organic compound with the molecular formula . It presents as a colorless liquid and is characterized by a fruity and floral odor, making it useful in a variety of industrial applications.

Scientific Research Applications

This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry.

Chemistry

- It is used as an intermediate in synthesizing more complex organic molecules.

- It can be synthesized through the esterification of 5-methylhex-5-enoic acid with ethanol in the presence of an acid catalyst, typically sulfuric acid. The reaction is often performed under reflux conditions to ensure complete conversion.

Biology

- It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.

- Research has shown that it can inhibit calpain activity, a protease involved in cellular signaling and apoptosis. This modulation of calpain function suggests potential neuroprotective effects, making it a candidate for investigation in neurodegenerative diseases.

- It selectively inhibits μ-calpains and m-calpains, which are involved in various cellular processes.

- In vitro studies have indicated that it can affect cell viability and proliferation, suggesting a role in cellular metabolism.

Medicine

- Research explores its potential as a precursor for pharmaceuticals.

- A study highlighted its neuroprotective properties in models of neuronal injury. The ability to inhibit calpain activity was linked to reduced apoptosis in neuronal cells exposed to oxidative stress, supporting its potential use in therapeutic strategies for neurodegenerative disorders.

- It was administered to neuronal cell cultures subjected to oxidative stress. The results indicated a significant reduction in apoptosis rates compared to untreated controls, suggesting a protective role against oxidative damage.

Industry

- It is utilized in the production of fragrances and flavorings due to its pleasant aroma.

- It demonstrated significant activity in activating specific olfactory receptors, indicating its utility as a flavoring agent in food products.

- Ethyl 5-methylhex-2-enoate is used as an intermediate in synthesizing agrochemicals, including pesticides and herbicides .

Case Studies

Neuroprotection Study : In a controlled experiment, this compound was administered to neuronal cell cultures subjected to oxidative stress. The results indicated a significant reduction in apoptosis rates compared to untreated controls, suggesting a protective role against oxidative damage.

Mécanisme D'action

The mechanism of action of ethyl 5-methylhex-5-enoate involves its interaction with various molecular targets depending on the reaction it undergoes. For instance, during ester hydrolysis, the compound interacts with water molecules and an acid or base catalyst to form the corresponding carboxylic acid and alcohol. The pathways involved include nucleophilic attack on the carbonyl carbon and subsequent breakdown of the ester bond .

Comparaison Avec Des Composés Similaires

Ethyl 5-methylhex-5-enoate belongs to a broader class of α,β-unsaturated esters. Below is a detailed comparison with structurally and functionally related compounds:

Ethyl 5-methylhex-2-enoate (CAS: 34993-63-0)

- Structural Differences : The double bond is located at the 2-position instead of the 5-position, leading to distinct electronic and steric properties.

- Reactivity: The conjugated double bond in the 2-position enhances electrophilic reactivity, making it more suitable for Michael additions or Diels-Alder reactions compared to the less conjugated 5-enoate isomer .

- Applications: Limited evidence exists for its use in pharmaceutical synthesis, suggesting it may serve niche roles in specialty chemical production.

Ethyl 5-hexenoate (CAS: C₈H₁₄O₂, MW: 142.20)

- Structural Differences : Lacks the methyl substituent at the 5-position, resulting in a simpler hydrocarbon chain.

- Physical Properties: Lower molecular weight (142.20 vs. 156.22) reduces boiling point and viscosity compared to this compound .

Ethyl 5-oxodecanoate (CAS: 93919-00-7)

- Functional Group Variation : Incorporates a ketone group at the 5-position instead of a double bond.

- Applications: Used in flavor and fragrance industries due to its oxidative stability, contrasting with this compound’s role in drug synthesis .

Mthis compound

- Ester Group Variation : The methyl ester (vs. ethyl) reduces steric bulk and alters solubility profiles.

- Synthetic Utility : Similar reactivity in cyclopropanation but may exhibit differences in hydrolysis rates due to the smaller ester group .

Table 1: Comparative Analysis of this compound and Analogues

Research Findings and Mechanistic Insights

- Cyclopropanation Efficiency: this compound undergoes efficient cyclopropanation to form 4-(1-methylcyclopropyl)butanoic acid, a critical step in synthesizing GPR109a agonists. This reaction is less feasible in analogues lacking the methyl group due to reduced steric guidance .

- Mass Spectrometry Fragmentation: In MALDI-TOF studies, this compound derivatives exhibit unique fragmentation patterns, such as the loss of 172 Da (2-hydroxythis compound), distinguishing them from other esters .

- Thermal Stability: The methyl substituent enhances thermal stability during condensation reactions (e.g., with barbituric acid), reducing side reactions compared to linear esters like Ethyl 5-hexenoate .

Activité Biologique

Ethyl 5-methylhex-5-enoate is an ester compound that has garnered attention for its biological activity and potential applications in pharmacology and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is derived from 5-methylhex-5-enoic acid and ethanol. Its structure features a double bond and a methyl group at the fifth carbon, which contributes to its unique chemical properties. The compound can be synthesized through the esterification process, where 5-methylhex-5-enoic acid reacts with ethanol under acidic conditions.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in biological systems. Research indicates that this compound can inhibit calpain activity, a crucial protease involved in cellular signaling and apoptosis. By modulating calpain's function, this compound may exhibit neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases .

Biological Studies and Findings

Several studies have explored the biological implications of this compound:

Calpain Inhibition : The compound has been shown to selectively inhibit μ-calpains and m-calpains, which are involved in various cellular processes. This inhibition suggests potential therapeutic applications in conditions where calpain activity is dysregulated .

Cell Culture Studies : In vitro studies have demonstrated that this compound can affect cell viability and proliferation, indicating its role in cellular metabolism .

Neuroprotective Effects : A study highlighted the compound's neuroprotective properties in models of neuronal injury. Its ability to inhibit calpain activity was linked to reduced apoptosis in neuronal cells exposed to oxidative stress, supporting its potential use in therapeutic strategies for neurodegenerative disorders .

Flavor and Fragrance Applications : Beyond medicinal potential, this compound is utilized in flavor and fragrance formulations due to its pleasant aroma profile. Its structural characteristics allow it to mimic naturally occurring compounds that activate olfactory receptors .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound interacts differently compared to similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl hex-2-enoate | Lacks the methyl group at the fifth carbon | Limited enzyme interaction |

| Methyl 5-hexenoate | Methyl ester form of 5-hexenoic acid | Different metabolic pathways |

| Ethyl 5-methylhex-3-enoate | Structural variations lead to altered activity | Potentially different effects |

Case Studies

- Neuroprotection Study : In a controlled experiment, this compound was administered to neuronal cell cultures subjected to oxidative stress. The results indicated a significant reduction in apoptosis rates compared to untreated controls, suggesting a protective role against oxidative damage .

- Flavor Profile Analysis : this compound was tested alongside other esters for their olfactory responses. It demonstrated significant activity in activating specific olfactory receptors, indicating its utility as a flavoring agent in food products .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 5-methylhex-5-enoate, and how do experimental conditions influence yield?

this compound is commonly synthesized via cyclopropanation of this compound precursors followed by hydrolysis and condensation steps. For example, cyclopropanation of this compound (CAS 39495-82-4) under basic conditions yields intermediates like 4-(1-methylcyclopropyl)butanoic acid, which is further processed into target compounds . The choice of catalysts (e.g., transition metals), reaction temperature, and solvent polarity significantly impact yield. Optimization typically involves iterative adjustments to these parameters, monitored by GC-MS or NMR to track intermediate formation .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : For confirming molecular structure and substituent positions (e.g., distinguishing between α,β-unsaturated esters and saturated analogs).

- Mass spectrometry (MS) : To validate molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves stereochemical ambiguities. For instance, SHELX software (SHELXS/SHELXL) is widely used for structure determination, enabling anisotropic refinement of non-hydrogen atoms and riding models for hydrogen atoms .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (H313/H333 warnings) .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Safety data sheets (SDS) should align with GHS standards for labeling and storage .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis for enantioselective applications?

Enantioselective synthesis requires chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to control stereochemistry at the cyclopropane or ester moieties. For example, asymmetric cyclopropanation using Rh(II) catalysts with chiral ligands can induce high enantiomeric excess (ee). Post-synthetic resolution via chiral HPLC or enzymatic kinetic resolution may further refine purity .

Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

Contradictions often arise from solvent effects, tautomerism, or dynamic processes. Steps to resolve discrepancies:

- Variable-temperature NMR : Identify dynamic equilibria (e.g., ring-chain tautomerism).

- DFT calculations : Compare experimental chemical shifts with computational models (e.g., B3LYP/6-31G* level).

- Crystallographic validation : Use X-ray data to confirm dominant conformers .

Q. What computational strategies are effective for modeling this compound’s reactivity in drug design?

- Molecular docking : Utilize SMILES strings (e.g.,

CCOC(=O)CCCC(=C)C) to predict binding affinities with target receptors like GPR109a. - MD simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., solvation models with explicit water molecules).

- QSAR studies : Corrogate substituent effects on bioactivity using Hammett constants or steric parameters .

Q. How can reproducibility challenges in multi-step syntheses be mitigated?

- Detailed documentation : Record batch-specific data (e.g., reagent purity, humidity).

- In-line analytics : Implement real-time FTIR or PAT (Process Analytical Technology) to monitor intermediates.

- Statistical DoE (Design of Experiments) : Identify critical process parameters (CPPs) using factorial designs .

Q. What crystallographic challenges arise in resolving this compound derivatives, and how are they addressed?

Challenges include poor crystal quality and twinning. Solutions:

- Crystal optimization : Vapor diffusion or slow evaporation in mixed solvents (e.g., ethyl acetate/hexane).

- Twinning refinement : Use SHELXL’s TWIN/BASF commands for data integration.

- High-resolution data : Collect at synchrotron facilities for weak reflections .

Q. How does stereoelectronic effects influence this compound’s reactivity in ring-opening reactions?

The α,β-unsaturated ester moiety exhibits distinct reactivity due to conjugation. For example:

- Nucleophilic attack : Favored at the β-position due to electron-withdrawing ester groups.

- Electrocyclic reactions : Thermal or photochemical conditions induce ring-opening via suprafacial/s-antarafacial pathways, verified by DFT studies .

Q. Methodological Guidelines

- Data presentation : Raw data (e.g., crystallographic tables, NMR spectra) should be appended, while processed data (e.g., ee values, kinetic plots) are included in the main text .

- Ethical reporting : Disclose conflicts of interest and funding sources (e.g., National Natural Science Foundation of China grants) .

Propriétés

IUPAC Name |

ethyl 5-methylhex-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-4-11-9(10)7-5-6-8(2)3/h2,4-7H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGNKYLIKNJGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339645 | |

| Record name | Ethyl 5-methyl-5-hexenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39495-82-4 | |

| Record name | Ethyl 5-methyl-5-hexenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-methylhex-5-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.